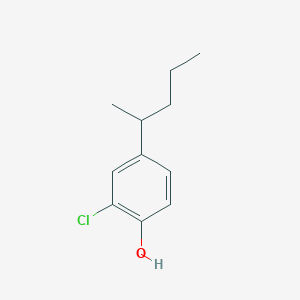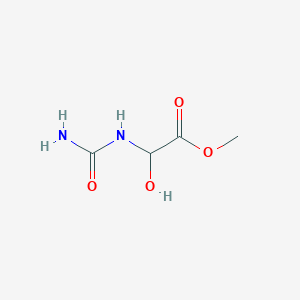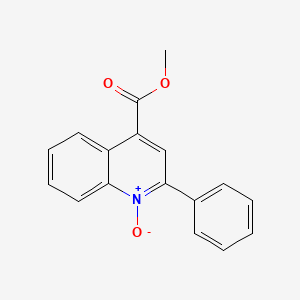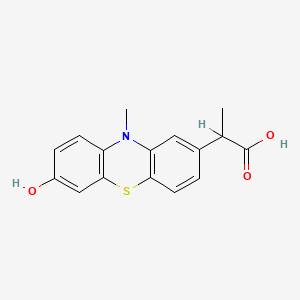
2-Butyl-4,4-dimethyl-5,6-dihydro-4H-1,3-oxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyl-4,4-dimethyl-5,6-dihydro-4H-1,3-oxazine is a heterocyclic compound that belongs to the oxazine family Oxazines are six-membered rings containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-4,4-dimethyl-5,6-dihydro-4H-1,3-oxazine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a multicomponent reaction involving an aldehyde, an amine, and a suitable oxidizing agent can lead to the formation of the oxazine ring . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Green chemistry approaches, such as the use of visible light-promoted catalyst-free reactions, are gaining popularity due to their sustainability and reduced environmental impact .
化学反応の分析
Types of Reactions
2-Butyl-4,4-dimethyl-5,6-dihydro-4H-1,3-oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The oxazine ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
科学的研究の応用
2-Butyl-4,4-dimethyl-5,6-dihydro-4H-1,3-oxazine has a wide range of applications in scientific research:
作用機序
The mechanism by which 2-Butyl-4,4-dimethyl-5,6-dihydro-4H-1,3-oxazine exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 2,4,4,6-Tetramethyl-5,6-dihydro-4H-1,3-oxazine
- 3,4-Dihydro-2H-pyran
- 5,6-Dihydro-6-ethyl-2,4-dimethyl-4H-1,3,5-dithiazine
Uniqueness
2-Butyl-4,4-dimethyl-5,6-dihydro-4H-1,3-oxazine is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, including chemistry, biology, and industry .
特性
CAS番号 |
66222-52-4 |
|---|---|
分子式 |
C10H19NO |
分子量 |
169.26 g/mol |
IUPAC名 |
2-butyl-4,4-dimethyl-5,6-dihydro-1,3-oxazine |
InChI |
InChI=1S/C10H19NO/c1-4-5-6-9-11-10(2,3)7-8-12-9/h4-8H2,1-3H3 |
InChIキー |
BKCUZUBZXYYKPV-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=NC(CCO1)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(12bS)-3,4,6,7,12,12b-Hexahydroindolo[2,3-a]quinolizin-2(1H)-one](/img/structure/B14483470.png)




methanone](/img/structure/B14483493.png)



![9,10-Dioxabicyclo[3.3.2]decane](/img/structure/B14483534.png)

![3-[(1-Carboxypropyl)sulfanyl]naphthalene-2-carboxylic acid](/img/structure/B14483548.png)


